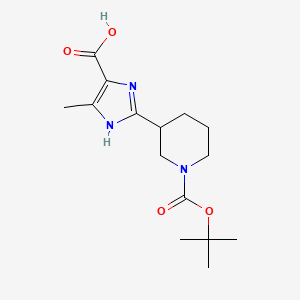

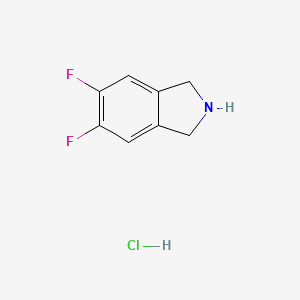

![molecular formula C12H10N4O2S B2361817 N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034591-12-1](/img/structure/B2361817.png)

N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that falls under the category of benzo[c][1,2,5]thiadiazoles . Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . The compound is a useful research compound.

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazoles involves a series of reactions. A series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzo[c][1,2,5]thiadiazole ring. This ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecular formula of the compound is C13H8N6O2S2 and its molecular weight is 344.37.Chemical Reactions Analysis

The chemical reactions involving benzo[c][1,2,5]thiadiazoles are diverse due to the mesoionic nature of the ring, which allows thiadiazole-containing compounds to cross cellular membrane and interact strongly with biological targets . The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications

Anticancer Activity

Compounds containing thiadiazole scaffolds have been synthesized and evaluated for their anticancer activity against several human cancer cell lines. These compounds, developed through microwave-assisted synthesis, have shown promising activity, suggesting potential for N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide in anticancer drug development (Tiwari et al., 2017).

Angiotensin II Receptor Antagonism

Research on benzimidazole derivatives bearing acidic heterocycles has demonstrated their efficacy as angiotensin II receptor antagonists, highlighting the therapeutic potential of heterocyclic compounds in treating cardiovascular diseases (Kohara et al., 1996).

Molecular Complexes for Drug Design

Studies on thiadiazolobenzamide and its metal complexes have explored their potential in drug design, particularly as carbonic anhydrase inhibitors. Such research underscores the versatility of thiadiazole compounds in creating novel therapeutics (Adhami et al., 2012).

Antibacterial and Antifungal Properties

Compounds with a thiadiazole core have been synthesized and tested for their antibacterial and antifungal properties, indicating the potential use of this compound in developing new antimicrobial agents (Patel & Patel, 2015).

Fluorescence and Photophysical Studies

The study of heterocyclic compounds, including those with thiadiazole rings, has also extended to their photophysical properties. Such research provides insights into the application of these compounds in fluorescent materials and optical sensors (Matwijczuk et al., 2017).

Properties

IUPAC Name |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c1-7-9(6-14-18-7)5-13-12(17)8-2-3-10-11(4-8)16-19-15-10/h2-4,6H,5H2,1H3,(H,13,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPWIHQMNZFMKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

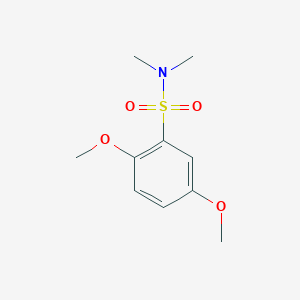

![3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361734.png)

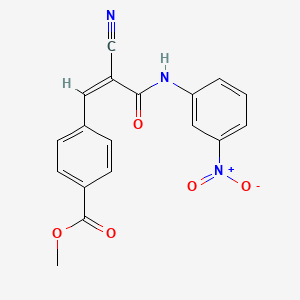

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2361735.png)

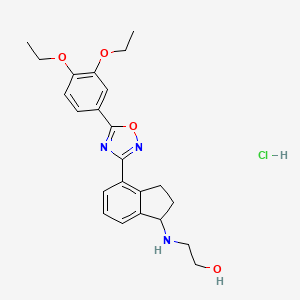

![1-(2,5-Dimethylbenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2361736.png)

![1-(3-methoxyphenyl)-5-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-3-carboxamide](/img/structure/B2361739.png)

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl thiophene-2-carboxylate](/img/structure/B2361742.png)

![3-(4-Isopropylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2361743.png)

![N-(2,4-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2361752.png)

![3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2361754.png)